2-Phenylpropionic acid
Overview
Description
2-Phenylpropionic acid, also known as hydratropic acid, is a 2-arylpropionic acid carrying a phenyl group at position 2 . It is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity . It is also used in nucleation inhibitors in Dutch resolution of diastereomers .
Synthesis Analysis
2-Phenylpropionic acid can be synthesized by mixing liquid caustic soda, water, and 2-phenylpropanenitrile, then warming up to 80 130 DEG C, and allowing the mixture to undergo backflow reaction for 5 20 hours . After the reaction terminates, it is cooled to 20 60 DEG C and sulfuric acid is dripped until PH < 5 . Layering and high vacuum rectification are then performed to obtain 2-phenylpropionic acid .
Molecular Structure Analysis
The molecular formula of 2-Phenylpropionic acid is C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for 2-Phenylpropionic acid is 2-phenylpropanoic acid .
Chemical Reactions Analysis
2-Phenylpropionic acid has been found to undergo various chemical reactions. For instance, it has been reported that synthetic 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) and biosynthetic 2-phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G) were incubated separately, and at varying concentrations with GSH in buffer (pH 7.4, 37 degrees C), and formation of the transacylation product, 2-phenylpropionyl-S-acyl-glutathione (2-PPA-SG), was quantified .
Physical And Chemical Properties Analysis
2-Phenylpropionic acid is a clear pale yellow to yellow liquid . It has a refractive index of 1.522 (lit.) . Its boiling point is 260-262 °C (lit.) , and it has a density of 1.1 g/mL at 25 °C (lit.) .
Scientific Research Applications
Sustainable Kinetic Resolution
2-Phenylpropionic acid is used in enzyme-catalyzed reactions for sustainable kinetic resolution. This involves esterification in bio-based solvents and continuous flow processes, highlighting its significance in green chemistry (Iemhoff et al., 2018).
Biocatalytic Cascade in Chemical Synthesis
An amino-group-transformation biocatalytic process uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids, demonstrating its role in the efficient production of pharmaceuticals, cosmetics, and fine chemicals (Wang et al., 2019).
Electrocatalytic Carboxylation
Silver nanoparticles are used as a cathode for the electrocatalytic carboxylation of 1-phenethyl bromide with CO2, achieving a 98% yield of 2-phenylpropionic acid. This method operates under mild conditions without added catalysts, showing the compound's potential in organic synthesis and catalysis (Yang et al., 2016).
Asymmetric Electrocarboxylation
The electrogenerated chiral [CoI(salen)]− complex catalyzes the asymmetric electrocarboxylation of 1-phenylethyl chloride, synthesizing optically active 2-phenylpropionic acid. This expands its application in the asymmetric synthesis of chiral compounds (Chen et al., 2014).
Pharmaceutical Research
Derivatives of 2-phenylpropionic acid have been synthesized and evaluated for activation of the free fatty acid receptor 1 (FFA1), demonstrating potential therapeutic applications in type 2 diabetes mellitus (Kuranov et al., 2020).
Chiral Separation Techniques
The compound has been used to evaluate chromatographic performance in chiral separation, emphasizing its role in the development of pharmaceutical and chemical analysis methods (Çakmak et al., 2017).
Antimicrobial Metabolite Study
In a study exploring secondary metabolites from endophytic fungi, 2-phenylpropionic acid demonstrated significant antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Yehia et al., 2020).
Liquid Crystal Display Research
The synthesis of (S)-2-phenylpropionic acid derivatives for cholesteric liquid crystal devices showcases its application in materials science, particularly in the development of display technologies (Yokokoji et al., 2008).
Enantioselective Esterification
Studies on the kinetic resolution of profens, including 2-phenylpropionic acids, using enantioselective esterification catalyzed by lipases, highlight its significance in producing optically pure pharmaceutical ingredients (Sikora et al., 2014).
Chiral Extraction Systems
The compound's enantioselective partitioning in chiral extraction systems indicates its relevance in separation science, particularly in the purification and separation of enantiomers (Tang et al., 2012).
Safety And Hazards
2-Phenylpropionic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of ingestion, immediate medical assistance should be sought .
properties
IUPAC Name |
2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2-Phenylpropionic acid | |
CAS RN |
492-37-5, 2328-24-7, 7782-26-5 | |
Record name | 2-Phenylpropionic acid | |
Source | CAS Common Chemistry | |
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Record name | Hydratropic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
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Record name | NSC245033 | |
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Record name | 2-Phenylpropionic acid | |
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Record name | Benzeneacetic acid, .alpha.-methyl- | |
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Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
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Record name | Hydratropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
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Record name | 2-PHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
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Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Citations
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